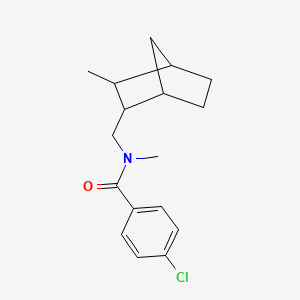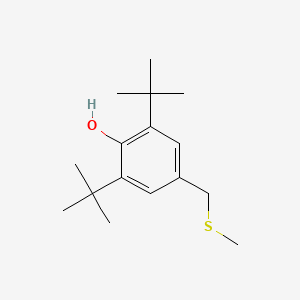
p-Chloro-N-methyl-N-(3-methyl-2-norbornylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a norbornyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide typically involves the reaction of p-chlorobenzoyl chloride with N-methyl-N-[(3-methyl-2-norbornyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro group or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloro group in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
p-Chloro-N-methylbenzamide: Lacks the norbornyl group, resulting in different chemical and biological properties.
N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and interactions.
p-Chloro-N-[(3-methyl-2-norbornyl)methyl]benzamide: Lacks the methyl group on the nitrogen, altering its chemical behavior.
Uniqueness: The presence of the chloro group, methyl group, and norbornyl group in p-Chloro-N-methyl-N-[(3-methyl-2-norbornyl)methyl]benzamide gives it unique chemical properties and reactivity
Properties
CAS No. |
28939-38-0 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]benzamide |
InChI |
InChI=1S/C17H22ClNO/c1-11-13-3-4-14(9-13)16(11)10-19(2)17(20)12-5-7-15(18)8-6-12/h5-8,11,13-14,16H,3-4,9-10H2,1-2H3 |
InChI Key |
NKZRCGZWUIDYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CN(C)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)




